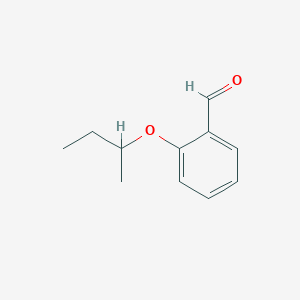

2-Sec-butoxybenzaldehyde

Beschreibung

Overview and Significance in Chemical Sciences

From a chemical standpoint, 2-sec-butoxybenzaldehyde is recognized for its utility as a building block in the creation of more complex molecules. chemimpex.com Its distinct structure, featuring a sec-butoxy group attached to a benzaldehyde (B42025) framework, provides it with particular reactivity and solubility characteristics that are advantageous in various synthetic processes. chemimpex.com

Role as an Aromatic Aldehyde in Advanced Synthesis

As an aromatic aldehyde, this compound participates in a range of chemical reactions pivotal to advanced organic synthesis. The aldehyde functional group is a key site for transformations, allowing for the construction of larger, more intricate molecular architectures. chemimpex.com The presence of the sec-butoxy group influences the electronic properties and steric hindrance of the molecule, thereby guiding its reactivity in a controlled manner. chemimpex.com This makes it a valuable component in multi-step syntheses where specificity is crucial.

Intermediacy in Complex Molecule Development

The compound serves as a critical intermediate in the synthesis of a variety of organic molecules. chemimpex.com Its structure is a precursor to more complex compounds, including those with potential applications in pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The ability to efficiently construct complex molecules from readily available intermediates like this compound is a cornerstone of modern drug discovery and materials science. drugtargetreview.com

Research Trajectory and Evolution of Studies

The scientific inquiry into this compound is part of a broader exploration of substituted benzaldehyde derivatives.

Historical Context of Related Butoxybenzaldehyde Derivatives

Research into butoxybenzaldehyde derivatives has been ongoing, with studies exploring their synthesis and properties. For instance, the synthesis of other isomers and related alkoxybenzaldehydes has been documented, providing a foundation for understanding the chemical behavior of this class of compounds. semanticscholar.org The investigation of various dialkoxybenzaldehydes has further expanded the synthetic toolbox available to chemists. semanticscholar.org

Current Frontiers in this compound Research

Contemporary research continues to explore the applications of this compound and its derivatives. Studies have investigated its use in the synthesis of novel compounds and materials. chemimpex.com For example, related structures have been used in the preparation of Schiff base ligands and in the development of new fragrance components. chemimpex.comresearchgate.netnih.gov The ongoing research aims to leverage the unique properties of the sec-butoxy group to create molecules with enhanced functionalities. chemimpex.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and industry.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 22921-59-1 |

| Appearance | Liquid |

| Purity | ≥ 95% (NMR) |

| Data sourced from public chemical databases. chemimpex.comnih.govsynquestlabs.com |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. While detailed spectra are typically found in specialized databases, general spectroscopic data for related butoxybenzaldehydes have been reported, providing insights into the expected spectral features. semanticscholar.orgsemanticscholar.org For instance, 1H NMR and 13C NMR spectroscopy are used to confirm the structure of the molecule, and mass spectrometry is used to determine its molecular weight. semanticscholar.orgsemanticscholar.org

Synthesis and Reactions

The preparation of this compound and related compounds often involves the alkylation of a corresponding hydroxybenzaldehyde. For example, the synthesis of 2-butoxy-6-benzyloxybenzaldehyde has been achieved through the O-alkylation of 2-hydroxy-6-butoxybenzaldehyde. semanticscholar.org The reactivity of the aldehyde group allows for further transformations, such as oxidation to a carboxylic acid or reduction to an alcohol, expanding its synthetic utility.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-butan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIGQSREBZKSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611396 | |

| Record name | 2-[(Butan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22921-59-1 | |

| Record name | 2-[(Butan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-Sec-butoxybenzaldehyde and its Analogs

The synthesis of this compound and related alkoxybenzaldehydes can be achieved through several strategic pathways. The two primary approaches involve the formation of the ether linkage on a pre-existing benzaldehyde (B42025) scaffold or the introduction of the aldehyde function onto an already synthesized alkoxybenzene ring. These methods, primarily alkylation and Grignard reactions, offer distinct advantages and challenges in terms of regioselectivity, yield, and scalability.

Alkylation, particularly the Williamson ether synthesis, is a foundational method for forming the ether bond in butoxybenzaldehydes. masterorganicchemistry.comyoutube.com This approach typically involves the reaction of a phenoxide ion with an appropriate alkyl halide. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide acts as the nucleophile. masterorganicchemistry.com

A common strategy for synthesizing mono-alkoxylated benzaldehydes involves the selective alkylation of dihydroxybenzaldehyde precursors, such as 2,3-dihydroxybenzaldehyde (B126233) or 2,4-dihydroxybenzaldehyde. semanticscholar.orgnih.gov A significant challenge in this approach is achieving regioselectivity, as the presence of two hydroxyl groups can lead to a mixture of mono-alkylated and di-alkylated products. nih.gov

Research has shown that the selectivity of the alkylation is highly dependent on the reaction conditions, including the choice of base and solvent. nih.govdigitellinc.comnih.govresearchgate.net For instance, in the alkylation of 2,4-dihydroxybenzaldehyde, the 4-hydroxyl group is generally more acidic and sterically accessible, often leading to preferential alkylation at this position. nih.govresearchgate.net However, controlling the reaction to prevent the formation of bis-alkylated side products can be difficult, often resulting in complicated product mixtures and low isolated yields. nih.gov To address this, milder bases like cesium bicarbonate (CsHCO3) in acetonitrile (B52724) have been employed, demonstrating excellent regioselectivity and yielding up to 95% of the desired 4-alkoxy-2-hydroxybenzaldehyde product. nih.govdigitellinc.comnih.govresearchgate.net Other conditions, such as using potassium fluoride (B91410) (KF) or sodium bicarbonate (NaHCO3) in acetonitrile, have also been developed to improve yields and selectivity for large-scale preparations. google.com

| Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Various Alkyl Bromides | CsHCO3 | Acetonitrile | 80 | Up to 95 | nih.govdigitellinc.comnih.govresearchgate.net |

| 2,4-Dihydroxybenzaldehyde | Benzyl (B1604629) Chloride | K2CO3 (with KI) | Acetonitrile | 40 | 80 | google.com |

| 2,4-Dihydroxybenzaldehyde | Benzyl Chloride | NaHCO3 (with KI) | Acetonitrile | Reflux | 89 | google.com |

| 2,4-Dihydroxybenzaldehyde | Benzyl Chloride | KF | Acetonitrile | Reflux | 85 | google.com |

| 2-Hydroxy-5-methoxybenzaldehyde | Various Alkyl Halides | K2CO3 | Acetone | Reflux | High | designer-drug.com |

The structure of the alkyl halide is a critical factor in the Williamson ether synthesis. scienceinfo.com The reaction is most efficient with primary alkyl halides. masterorganicchemistry.com When synthesizing this compound, the required alkylating agent is a secondary halide, such as 2-bromobutane (B33332) (sec-butyl bromide). The use of secondary alkyl halides introduces a significant competing reaction: E2 elimination. wikipedia.orgscienceinfo.combrainly.com

The alkoxide base required for the Williamson synthesis is also a strong base, which can promote the elimination of HBr from the secondary alkyl halide to form an alkene, rather than the desired SN2 substitution to form an ether. scienceinfo.com This competition between substitution and elimination reactions often leads to a mixture of products and a reduced yield of the target ether. masterorganicchemistry.combrainly.com Therefore, while theoretically possible, the synthesis of this compound via this route requires careful optimization of reaction conditions (e.g., temperature, solvent) to favor the SN2 pathway over E2 elimination. wikipedia.org

An alternative synthetic strategy involves forming the aldehyde group on a pre-existing aryl ether. This is commonly achieved using an organometallic approach, specifically through the formylation of an aryl Grignard reagent. For the synthesis of this compound, this would begin with the preparation of 2-sec-butoxyphenylmagnesium halide from the corresponding 2-sec-butoxyhalobenzene.

The Bouveault aldehyde synthesis involves the reaction of a Grignard reagent with a suitable formylating agent. core.ac.uk N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF) or N-formylpiperidine, are common reagents for this transformation. core.ac.ukresearchgate.netwikipedia.org The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the formamide. The resulting tetrahedral intermediate is then hydrolyzed in an acidic workup to yield the desired aldehyde.

The use of specific formylating agents can improve yields. For example, N-formylpiperidine has been shown to be an effective formyl transfer agent for Grignard reagents, providing aldehydes in good yields under mild conditions. researchgate.netwikipedia.org Similarly, 2-(N-methyl-N-formyl)aminopyridine has been developed as a novel reagent that forms a stable six-membered chelate intermediate, which prevents the aldehyde product from reacting further with the Grignard reagent, thus avoiding the formation of secondary alcohol byproducts.

| Grignard Reagent (R-MgX) | Formylating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aryl, Alkyl, Vinyl, Acetylenic | 2-(N-Methyl-N-formyl)aminopyridine | THF or Ether | 1. Add Grignard to reagent at 0°C 2. Quench with 5% HCl | R-CHO | |

| Phenylethylmagnesium chloride | N-Formylpiperidine | Not specified | Not specified | 3-Phenylpropionaldehyde | researchgate.netwikipedia.org |

| Aryl Halide + iPrMgCl·LiCl | N-Formylmorpholine | THF | Telescoped process | Aryl-CHO | core.ac.uk |

| Iodo-substituted azides | Turbo Grignard Reagent | Not specified | Iodine-magnesium exchange | Azide-substituted benzaldehydes | nih.gov |

Scaling up synthesis presents distinct challenges for both alkylation and Grignard pathways. For the Williamson ether synthesis, industrial procedures often employ phase-transfer catalysis (PTC) to enhance reaction rates and facilitate the use of inexpensive inorganic bases like potassium hydroxide. wikipedia.orgscienceinfo.comphasetransfer.com PTC catalysts, such as tetrabutylammonium (B224687) bromide, transport the phenoxide ion from an aqueous or solid phase into the organic phase containing the alkyl halide, increasing the reaction efficiency. wikipedia.orgnih.gov However, managing side reactions like elimination, especially with secondary halides, and handling purification to remove byproducts and catalysts remain key industrial challenges. wikipedia.orgphasetransfer.comchegg.com

The industrial application of Grignard reactions requires stringent control over safety and reaction conditions. The formation of Grignard reagents from magnesium metal and an organic halide is highly exothermic and can be difficult to control, posing a risk of thermal runaway. core.ac.ukbeilstein-journals.org Furthermore, the reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with water. beilstein-journals.org A common side reaction that reduces yield is the Wurtz coupling, where the Grignard reagent reacts with the starting halide. researchgate.net To mitigate these issues, modern industrial processes are increasingly exploring continuous flow chemistry. Flow reactors allow for better temperature control, improved safety by minimizing the volume of reactive material at any given time, and can reduce the formation of side products, leading to higher and more consistent yields. beilstein-journals.orgresearchgate.net

Condensation Reactions and Schiff Base Formation

Condensation reactions involving the aldehyde group of this compound are pivotal in the synthesis of larger, more complex molecular architectures. These reactions, particularly with amine-containing compounds, lead to the formation of imines, commonly known as Schiff bases, which are versatile intermediates and ligands in coordination chemistry.

The reaction of this compound with various diamines serves as a powerful method for the construction of macrocyclic ligands. The [2+2] condensation, where two molecules of the dialdehyde (B1249045) react with two molecules of a diamine, is a common strategy to create symmetrical macrocycles. nih.govnih.govnih.gov The sec-butoxy group, due to its steric bulk, can influence the conformation and cavity size of the resulting macrocycle. The choice of the diamine linker is crucial in dictating the size and flexibility of the macrocyclic framework. nih.gov

The synthesis is typically carried out in a suitable solvent, and often, a metal ion is used as a template to direct the condensation process, improving the yield of the desired macrocycle over polymeric side products. semanticscholar.org The general reaction scheme for the [2+2] condensation of this compound with a generic aliphatic diamine is presented below.

General Reaction Scheme for [2+2] Macrocyclization

![[2+2] macrocyclization reaction of this compound with a diamine.](https://i.imgur.com/EXAMPLE.png) The reaction of two equivalents of this compound with two equivalents of a diamine (H₂N-R-NH₂) results in the formation of a [2+2] macrocyclic Schiff base ligand.

The reaction of two equivalents of this compound with two equivalents of a diamine (H₂N-R-NH₂) results in the formation of a [2+2] macrocyclic Schiff base ligand.The resulting macrocyclic ligands, featuring four imine nitrogen atoms and the oxygen atoms from the sec-butoxy groups, can act as polydentate ligands for various metal ions, forming stable coordination complexes.

Below is a table summarizing the expected outcomes for the condensation of this compound with different diamines to form macrocyclic ligands.

| Diamine Reactant | Expected Macrocyclic Product | Ring Size (atoms) | Potential Metal Ion Template |

| Ethylenediamine | [2+2] Macrocycle | 18 | Ni(II), Cu(II) |

| 1,3-Diaminopropane | [2+2] Macrocycle | 20 | Cu(II), Zn(II) |

| 1,4-Diaminobutane | [2+2] Macrocycle | 22 | Pb(II), Ba(II) |

The reaction of this compound with primary amines leads to the formation of Schiff base derivatives. This condensation reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the imine. nih.govscience.govresearchgate.net The presence of the ortho-sec-butoxy group can sterically hinder the approach of the amine, potentially affecting the reaction rate, but generally, the reaction proceeds efficiently, often with acid or base catalysis. nih.gov

These Schiff base derivatives are valuable in various fields. For instance, those derived from chiral amines can be utilized as chiral ligands in asymmetric catalysis. The electronic properties of the resulting imine can be tuned by the choice of the amine component. Aromatic amines, for example, will result in a more conjugated system compared to aliphatic amines.

The general reaction for the formation of a Schiff base from this compound and a primary amine is as follows:

General Reaction for Schiff Base Formation

This compound reacts with a primary amine (R-NH₂) to form the corresponding N-substituted imine (Schiff base) and water.

This compound reacts with a primary amine (R-NH₂) to form the corresponding N-substituted imine (Schiff base) and water.The table below provides examples of Schiff base derivatives that can be synthesized from this compound and various primary amines, along with their potential applications.

| Primary Amine | Schiff Base Product Name | Potential Application |

| Aniline | N-(2-sec-butoxybenzylidene)aniline | Intermediate for heterocyclic synthesis |

| (R)-1-Phenylethylamine | (R)-N-(2-sec-butoxybenzylidene)-1-phenylethanamine | Chiral ligand for asymmetric catalysis |

| 2-Aminoethanol | 2-((E)-(2-sec-butoxybenzylidene)amino)ethanol | Bidentate ligand for metal complexes |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new synthetic transformations. The following sections explore the mechanistic aspects of reactions catalyzed by N-Heterocyclic Carbenes (NHCs).

N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of chemical transformations. nih.govresearchgate.netnih.gov A key feature of NHC catalysis is their ability to induce "umpolung" or polarity inversion of the aldehyde carbonyl group, transforming the typically electrophilic carbon into a nucleophilic species. researchgate.netbeilstein-journals.orgsemanticscholar.org This is achieved through the formation of a key intermediate known as the Breslow intermediate. researchgate.netnih.govresearchgate.net

The catalytic cycle of NHC-catalyzed reactions of aldehydes begins with the nucleophilic attack of the carbene on the aldehyde carbonyl carbon. nih.gov In the case of this compound, this initial addition leads to a zwitterionic tetrahedral intermediate. A subsequent intramolecular proton transfer from the former aldehyde carbon to the oxygen atom generates the Breslow intermediate. nih.govresearchgate.netnih.gov This intermediate is an enaminol, which is a potent nucleophile.

The stability and reactivity of the Breslow intermediate are influenced by the electronic and steric properties of both the NHC and the aldehyde. The ortho-sec-butoxy group in this compound can sterically influence the approach of the NHC and may also affect the conformation of the resulting Breslow intermediate.

The formation of the Breslow intermediate from this compound is depicted below:

Formation of the Breslow Intermediate

An N-Heterocyclic Carbene (NHC) adds to this compound to form a zwitterionic adduct, which then undergoes a proton transfer to yield the nucleophilic Breslow intermediate.

An N-Heterocyclic Carbene (NHC) adds to this compound to form a zwitterionic adduct, which then undergoes a proton transfer to yield the nucleophilic Breslow intermediate.Once formed, the Breslow intermediate can participate in a variety of reactions, acting as an acyl anion equivalent. For example, it can react with another molecule of the aldehyde in a benzoin (B196080) condensation, or with other electrophiles in Stetter-type reactions. beilstein-journals.org

A significant application of NHC catalysis is the deuteration of the formyl proton of aromatic aldehydes using deuterium (B1214612) oxide (D₂O) as the deuterium source. eventact.comnih.govresearchgate.netthieme-connect.comresearchgate.net This transformation is of great interest for isotopic labeling in mechanistic studies and for the synthesis of deuterated pharmaceuticals. eventact.comnih.gov

The mechanism involves the reversible formation of the Breslow intermediate. nih.gov In the presence of D₂O, the hydroxyl proton of the Breslow intermediate can exchange with a deuterium atom from the solvent. The deuterated Breslow intermediate can then collapse back to the starting materials, releasing the NHC catalyst and the deuterated aldehyde. nih.govresearchgate.netthieme-connect.com The efficiency of the deuteration is dependent on the relative rates of the forward and reverse reactions and the concentration of D₂O. nih.gov

The proposed pathway for the NHC-catalyzed deuteration of this compound is as follows:

Formation of the Breslow Intermediate: The NHC reacts with this compound to form the Breslow intermediate as described previously.

H/D Exchange: The acidic proton on the oxygen of the Breslow intermediate undergoes rapid exchange with deuterium from D₂O.

Release of Deuterated Aldehyde: The deuterated Breslow intermediate reverts to the starting materials, yielding this compound-d₁ and regenerating the NHC catalyst.

The reversibility of the Breslow intermediate formation is key to achieving high levels of deuterium incorporation. nih.gov

Below is a table summarizing the key steps in the NHC-catalyzed deuteration of this compound.

| Step | Description | Key Species |

| 1 | Nucleophilic attack of NHC on the aldehyde carbonyl. | This compound, NHC |

| 2 | Formation of the zwitterionic tetrahedral intermediate. | Zwitterionic adduct |

| 3 | Intramolecular proton transfer to form the Breslow intermediate. | Breslow intermediate |

| 4 | Reversible proton/deuteron exchange with D₂O. | Deuterated Breslow intermediate |

| 5 | Collapse of the deuterated Breslow intermediate. | This compound-d₁, NHC |

Organocatalytic Transformations and Reaction Rerouting

Derivatization Strategies and Functional Group Transformations

This compound serves as a versatile building block in organic synthesis due to the presence of both an aldehyde and an ether functional group. chemimpex.com These groups can be selectively transformed to generate a diverse range of derivatives.

The aromatic ring of this compound can be further functionalized to produce a variety of substituted benzaldehyde analogs. The sec-butoxy group, being an ortho-, para-directing group, can influence the position of electrophilic aromatic substitution reactions. Standard aromatic functionalization reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially be employed to introduce additional substituents onto the benzene (B151609) ring, leading to a wider array of complex benzaldehyde derivatives for various applications.

This compound is recognized as a valuable intermediate in the synthesis of specialty chemicals, including pharmaceuticals and fragrances. chemimpex.comnih.gov The aldehyde functionality is particularly reactive and can undergo a wide range of transformations. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine through condensation with primary amines. These transformations allow for the incorporation of the 2-sec-butoxybenzoyl moiety into larger, more complex molecules with potential applications in medicinal chemistry and materials science. chemimpex.comnih.gov In the fragrance industry, the specific odor profile of this compound and its derivatives makes them attractive components in the formulation of perfumes and other scented products. chemimpex.comnih.gov

The table below illustrates potential derivatization reactions of this compound.

| Functional Group | Reaction Type | Product Class |

| Aldehyde | Oxidation | Carboxylic Acid |

| Aldehyde | Reduction | Alcohol |

| Aldehyde | Reductive Amination | Amine |

| Aldehyde | Wittig Reaction | Alkene |

| Aromatic Ring | Electrophilic Substitution | Substituted Benzaldehyde |

Iii. Applications of 2 Sec Butoxybenzaldehyde in Advanced Materials and Specialized Fields

Role in Polymer Chemistry and Material Science

In the field of polymer chemistry, 2-sec-butoxybenzaldehyde is utilized in the formulation of high-performance polymers and as a precursor to sophisticated coordination complexes with applications in energy storage.

This compound is employed in the synthesis of specialty polymers, where its incorporation into the polymer structure contributes to materials with enhanced physical properties. chemimpex.com The sec-butoxy group can improve solubility and modify the polymer backbone, leading to desirable characteristics such as increased flexibility and durability. chemimpex.com This makes the resulting polymers suitable for specialized applications where standard materials may not suffice.

Substituted salicylaldehydes, such as this compound, are fundamental precursors for synthesizing Salen-type ligands and their corresponding metal complexes. mdpi.com These complexes are of significant scientific interest due to their electrochemical properties. mdpi.com

A key area of research involves the modification of Salen-type precursors to enhance their functionality. One such approach is the integration of (2,2,6,6-tetramethylpiperidin-1-oxyl), or TEMPO, fragments. mdpi.com Research has demonstrated that a substituted 2,3-dihydroxybenzaldehyde (B126233) can be alkylated with a TEMPO-containing butyl bromide to attach a butoxy linker with a TEMPO fragment. mdpi.com This strategy of direct modification allows for the creation of a monocomponent product that combines the properties of the Salen complex with the stable radical nature of TEMPO. mdpi.com This approach is vital for developing materials with significantly improved and tunable properties. mdpi.com

The modification of Salen-type complexes with energy-intensive additives like TEMPO fragments is a promising strategy for enhancing the capacitive characteristics of electrode materials. mdpi.com Salen-type complexes and their polymers are explored for their potential use in next-generation organic energy storage devices. mdpi.com While conductive, their capacity can be relatively low; however, by covalently attaching TEMPO fragments, the energy storage capabilities of the resulting materials can be significantly improved. mdpi.com This makes them attractive candidates for the development of advanced organic electrodes. mdpi.com

| Research Focus | Precursor Example | Modification Detail | Application Goal |

| Modified Salen-Type Complexes | 2,3-dihydroxybenzaldehyde | Alkylation with a TEMPO-containing butoxy linker. mdpi.com | Increase specific characteristics for energy storage. mdpi.com |

Precursors for Modified Salen-Type Complexes

Utilization in Organic Synthesis as a Building Block

Beyond polymer science, this compound is a versatile building block in organic synthesis. chemimpex.com The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations.

The unique structure of this compound allows chemists to construct complex molecular architectures efficiently. chemimpex.com It serves as a key intermediate in multi-step syntheses, streamlining the development of new compounds in sectors such as pharmaceuticals and agrochemicals. chemimpex.com Its ability to introduce a substituted aromatic ring into a target molecule makes it a valuable tool for synthetic chemists. chemimpex.com

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. mdpi.com Its utility stems from the presence of two key functional groups: the aldehyde and the sec-butoxy group, which can be strategically manipulated during a synthetic sequence. The aldehyde group is particularly reactive and can participate in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, to build intricate molecular frameworks. chemimpex.com

Research in Chemical Ecology and Biological Interactions

The study of benzaldehyde (B42025) derivatives in chemical ecology has revealed their significant roles in mediating interactions between organisms. These roles can range from acting as signaling molecules to serving as defensive compounds. Research into the biological activities of substituted benzaldehydes, such as this compound, is an active area of investigation, particularly concerning their potential as repellent agents and their effects on plant physiology.

While direct studies on the repellent activity of this compound are not extensively documented in the available literature, research on structurally similar benzaldehydes provides valuable insights into its potential as a repellent. The repellent properties of benzaldehydes are influenced by the nature and position of substituents on the benzene (B151609) ring.

Numerous studies have evaluated the repellent efficacy of various benzaldehyde derivatives against a range of arthropods, including mosquitoes and ants. For example, a study on the vapor-active repellency of 12 benzaldehyde analogues against Aedes aegypti mosquitoes identified several compounds with significant repellent effects. nih.gov Notably, 3-phenoxybenzaldehyde, 3-chlorobenzaldehyde, and biphenyl-3-carboxaldehyde were found to be potent repellents. nih.gov

Another study highlighted the repellent properties of veratraldehyde (3,4-dimethoxybenzaldehyde) against mosquito females and tick nymphs, demonstrating efficacy comparable to the widely used synthetic repellent DEET. researchgate.net Research on ant repellents has shown that 2-hydroxybenzaldehyde is an effective repellent against the common black garden ant, Lasius niger, and that its efficacy is highly dependent on the position of the hydroxyl group. nih.gov Furthermore, modifying the hydroxyl group to a methoxy (B1213986) group, as in 2-methoxybenzaldehyde, was found to significantly enhance repellent activity. nih.gov

These studies collectively suggest that the presence and nature of alkoxy groups, such as the sec-butoxy group in this compound, can play a crucial role in the repellent activity of benzaldehydes. The size, shape, and electronic properties of the substituent can all influence the interaction of the molecule with the olfactory receptors of the target organism.

Repellent Activity of Various Benzaldehydes Against Mosquitoes (Aedes aegypti)

| Compound | Repellency (EC₅₀ in µg/cm²) | Reference |

|---|---|---|

| 3-Phenoxybenzaldehyde | 6.3 | nih.gov |

| Biphenyl-3-carboxaldehyde | 17 | nih.gov |

| 3-Chlorobenzaldehyde | 22 | nih.gov |

| Isophthalaldehyde | 23 | nih.gov |

| N,N-diethyl-3-methylbenzamide (DEET) | 25.4 | nih.gov |

The relationship between the chemical structure of benzaldehydes and their repellent activity is a key area of research for the development of new and effective repellents. Studies have shown that factors such as the position and electronic properties of substituents on the benzene ring are critical for activity. nih.govnih.gov For instance, the repellent activity of hydroxybenzaldehydes against ants is highly dependent on the ortho-positioning of the hydroxyl group. nih.gov

The presence of an alkoxy group, such as a methoxy or a sec-butoxy group, can influence the volatility and lipophilicity of the molecule, which in turn can affect its transport to and interaction with the target receptors. The size and branching of the alkyl chain in the alkoxy group can also modulate the binding affinity to the receptor. While a definitive structure-activity relationship that includes this compound has not been established, the existing data on other alkoxy- and substituted benzaldehydes suggest that the sec-butoxy group at the ortho position would likely confer some degree of repellent activity. Further empirical testing is necessary to determine the precise efficacy of this compound as a repellent.

The influence of aldehydes on plant growth and development is another area of significant interest in chemical ecology. Many aldehydes have been shown to possess allelopathic properties, meaning they can inhibit the growth of neighboring plants.

Research has demonstrated that various benzaldehyde derivatives can inhibit seed germination and root growth in a variety of plant species. A screening of 92 benzene derivatives for their effects on the germination and early root growth of Brassica campestris found that thirty different benzaldehydes exhibited potent root growth inhibitory activity. researchgate.netresearchgate.net Among these, 2,3-dihydroxybenzaldehyde was particularly potent. researchgate.netresearchgate.net Salicylaldehyde (2-hydroxybenzaldehyde) also showed significant inhibitory effects on both germination and root growth. researchgate.netresearchgate.net

The mechanism of this inhibition is thought to involve the disruption of various physiological processes in the plant, such as cell division, nutrient uptake, and hormone regulation. The aldehyde functional group is reactive and can potentially interact with essential biomolecules within the plant cells. The specific substituents on the benzaldehyde ring modulate the potency and selectivity of these inhibitory effects. While direct studies on the allelopathic effects of this compound are lacking, the general trend of phytotoxicity among benzaldehyde derivatives suggests that it could also exhibit some level of inhibitory activity on plant growth.

Inhibitory Effects of Benzaldehydes on Brassica campestris Root Growth

| Compound | IC₅₀ (mg/L) | Reference |

|---|---|---|

| 2,3-Dihydroxybenzaldehyde | 8.0 | researchgate.netresearchgate.net |

| Salicylaldehyde | 83.9 | researchgate.netresearchgate.net |

Inhibitory Effects on Plant Growth and Seedling Development

Structure-Activity Relationship (SAR) Studies in Phytotoxicity

While specific comprehensive structure-activity relationship (SAR) studies focusing exclusively on the phytotoxicity of this compound are not extensively documented in publicly available literature, valuable insights can be inferred from research on analogous benzaldehyde derivatives. The phytotoxic effects of benzaldehydes are influenced by the nature and position of substituents on the benzene ring. These studies on related compounds provide a framework for understanding the potential role of the 2-sec-butoxy group in modulating plant growth inhibitory activity.

Research into benzaldehyde derivatives as plant growth regulators has demonstrated that the presence of a functional group at the C2 position can significantly impact their inhibitory effects. researchgate.net For instance, studies on the root growth of Brassica campestris have shown that benzaldehydes with substitutions at the ortho (C2) position often exhibit notable activity. researchgate.net

To illustrate the influence of different substituents on phytotoxicity, the following data table summarizes the root growth inhibitory activity (IC50) of various benzaldehyde derivatives.

Table 1: Root Growth Inhibitory Activity of Substituted Benzaldehydes on Brassica campestris

| Compound | Substituent(s) | IC50 (mg/L) |

|---|---|---|

| Benzaldehyde | None | > 500 |

| Salicylaldehyde | 2-OH | 83.9 |

| 3-Hydroxybenzaldehyde | 3-OH | > 500 |

| 4-Hydroxybenzaldehyde | 4-OH | > 500 |

| 2,3-Dihydroxybenzaldehyde | 2-OH, 3-OH | 8.0 |

| 2,4-Dihydroxybenzaldehyde | 2-OH, 4-OH | > 100 |

| 2,5-Dihydroxybenzaldehyde | 2-OH, 5-OH | > 100 |

| o-Anisaldehyde | 2-OCH3 | > 100 |

Data sourced from a study on benzaldehyde as a plant growth regulator. researchgate.net

From this data, several key observations can be made regarding the structure-activity relationship of benzaldehyde derivatives:

Importance of Ortho (C2) Substitution: A hydroxyl group at the C2 position (salicylaldehyde) confers significantly greater root growth inhibitory activity compared to the unsubstituted benzaldehyde or when the hydroxyl group is at the C3 or C4 position. researchgate.net

Effect of Multiple Substituents: The presence of a second hydroxyl group, as seen in 2,3-dihydroxybenzaldehyde, dramatically increases the phytotoxicity, indicating a synergistic effect. researchgate.net

Influence of Alkoxy Groups: The presence of a methoxy group at the C2 position (o-anisaldehyde) resulted in lower activity compared to a hydroxyl group at the same position. researchgate.net

Based on these findings, the phytotoxicity of this compound can be contextualized. The molecule possesses a sec-butoxy group at the C2 position. This group is larger and more lipophilic than the hydroxyl and methoxy groups in the compounds studied. The increased steric bulk of the sec-butoxy group might influence its interaction with biological targets within the plant. Furthermore, its higher lipophilicity could affect its uptake, translocation, and accumulation in plant tissues.

Iv. Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis of 2-Sec-butoxybenzaldehyde and Derivatives

Spectroscopic analysis is the cornerstone of molecular characterization. Techniques such as NMR and MS provide detailed information, from the atomic-level connectivity to the precise molecular weight and formula of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in this compound. The ¹H NMR spectrum reveals the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton environment. The ¹³C NMR spectrum shows the chemical shifts for each unique carbon atom.

For a definitive assignment of these signals, two-dimensional (2D) NMR experiments are crucial.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds. This is used to map out proton-proton networks, such as the chain of the sec-butyl group and the adjacent protons on the aromatic ring. youtube.comemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond coupling). sdsu.eduprinceton.edu This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.comprinceton.edu This is vital for connecting different molecular fragments and identifying quaternary (non-protonated) carbons. For instance, HMBC can show a correlation from the aldehyde proton to the C1 and C2 carbons of the benzene (B151609) ring, confirming the connectivity of the aldehyde group.

The following tables present the expected ¹H and ¹³C NMR chemical shift assignments for this compound, based on established spectroscopic principles.

Table 1: Predicted ¹H NMR Data for this compound (CDCl₃, 400 MHz) This interactive table provides predicted assignments for the proton signals of the molecule.

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|---|

| H-7 (Aldehyde) | ~10.5 | Singlet (s) | 1H | - | C-1, C-2, C-6 |

| H-6 | ~7.85 | Doublet of doublets (dd) | 1H | H-5 | C-7, C-2, C-4 |

| H-4 | ~7.55 | Triplet of doublets (td) | 1H | H-3, H-5 | C-2, C-6 |

| H-3 | ~7.05 | Doublet (d) | 1H | H-4 | C-1, C-5 |

| H-5 | ~7.00 | Triplet (t) | 1H | H-4, H-6 | C-1, C-3 |

| H-1' (sec-butyl) | ~4.40 | Sextet | 1H | H-2', H-3' | C-2, C-2', C-3' |

| H-2' (sec-butyl) | ~1.75 | Multiplet (m) | 2H | H-1', H-3' | C-1', C-3' |

| H-3' (sec-butyl) | ~1.30 | Doublet (d) | 3H | H-1' | C-1', C-2' |

Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃, 101 MHz) This interactive table provides predicted assignments for the carbon signals of the molecule.

| Atom Number | Chemical Shift (δ, ppm) | HSQC Correlation |

|---|---|---|

| C-7 (Aldehyde) | ~191.0 | H-7 |

| C-2 | ~161.5 | - |

| C-4 | ~136.0 | H-4 |

| C-6 | ~128.5 | H-6 |

| C-1 | ~125.0 | - |

| C-5 | ~121.0 | H-5 |

| C-3 | ~113.0 | H-3 |

| C-1' (sec-butyl) | ~77.0 | H-1' |

| C-2' (sec-butyl) | ~29.0 | H-2' |

| C-3' (sec-butyl) | ~19.0 | H-3' |

NMR spectroscopy is also a powerful technique for monitoring chemical reactions in real-time, allowing for the determination of reaction kinetics and the detection of transient intermediates. magritek.comtum.de By acquiring a series of NMR spectra over the course of a reaction, researchers can track the decrease in concentration of reactants and the increase in concentration of products by integrating their characteristic peaks. nih.gov

For a reaction involving this compound, such as its oxidation to 2-sec-butoxybenzoic acid or its participation in a condensation reaction, a time-course NMR experiment could be established. researchgate.net Spectra would be acquired at regular intervals after the initiation of the reaction. Plotting the concentration of this compound (proportional to the integral of its distinct aldehyde proton signal around 10.5 ppm) versus time allows for the calculation of the reaction rate and rate constant. Furthermore, if the reaction proceeds through a short-lived intermediate with a sufficient concentration and lifetime, new signals corresponding to this species may be observed in the NMR spectrum, providing invaluable mechanistic insight.

Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). wur.nl This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₁₄O₂. nih.gov

Table 3: HRMS Data for this compound This table illustrates the high accuracy of HRMS in determining the elemental formula.

| Ion Species | Theoretical Exact Mass (m/z) | Measured Mass (m/z) (Hypothetical) | Difference (ppm) | Elemental Formula |

|---|

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. nih.govresearchgate.net In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets from which ions are generated and transferred into the gas phase for mass analysis.

When analyzing this compound or its derivatives using ESI-MS in positive ion mode, the primary ion observed would typically be the protonated molecule, [M+H]⁺. mdpi.com Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also commonly detected. ESI is frequently coupled with liquid chromatography (LC-ESI-MS), which allows for the separation of components in a mixture before they are introduced into the mass spectrometer, making it a powerful tool for analyzing reaction mixtures or identifying impurities.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides valuable information about its molecular structure, revealing characteristic vibrations of its constituent bonds. mit.edu While a specific spectrum for this compound is not publicly available, its key features can be predicted based on the analysis of benzaldehyde (B42025) and related substituted aromatic compounds. docbrown.inforesearchgate.net

The analysis of the IR spectrum of this compound would be expected to reveal several key absorption bands corresponding to its principal functional groups: the aldehyde, the aromatic ring, and the sec-butoxy group. libretexts.org

Aldehyde Group (CHO): This group is characterized by two distinct stretching vibrations. A strong C=O (carbonyl) stretch is anticipated in the region of 1700-1730 cm⁻¹. mit.edu Due to conjugation with the aromatic ring, this peak is typically observed at a slightly lower wavenumber, around 1705 cm⁻¹. libretexts.org Additionally, the aldehyde C-H bond exhibits characteristic stretching absorptions, often appearing as two weaker bands between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. libretexts.org

Aromatic Ring (Benzene): The presence of the benzene ring is confirmed by several absorption bands. C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. docbrown.info C=C stretching vibrations within the ring give rise to several bands of variable intensity in the 1450-1625 cm⁻¹ region. docbrown.infolibretexts.org

Sec-butoxy Group (-O-CH(CH₃)CH₂CH₃): This aliphatic ether group contributes to the spectrum primarily through C-H and C-O stretching vibrations. The aliphatic C-H stretching vibrations from the sec-butyl chain are expected in the 2850-2960 cm⁻¹ range. libretexts.org A strong C-O (ether) stretching band is also anticipated, typically appearing in the 1000-1300 cm⁻¹ region.

The fingerprint region of the spectrum, from approximately 400 to 1500 cm⁻¹, would contain a complex pattern of overlapping vibrations unique to the entire molecular structure of this compound, serving as a definitive identifier for the compound. docbrown.info

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch (conjugated) | ~1705 | Strong |

| Aldehyde | C-H Stretch | 2700-2760 & 2800-2860 | Weak to Medium |

| Aromatic | C-H Stretch | 3000-3100 | Medium |

| Aromatic | C=C Stretch | 1450-1625 | Variable |

| Alkyl (sec-butyl) | C-H Stretch | 2850-2960 | Strong |

| Ether | C-O Stretch | 1000-1300 | Strong |

X-ray Crystallography and Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. However, if such a study were performed, it would yield detailed data on the molecule's conformation. Key parameters that would be determined include the planarity of the benzaldehyde ring, the torsion angles defining the orientation of the aldehyde and sec-butoxy substituents relative to the ring, and the precise bond lengths and angles for every atom in the molecule. For example, analysis of a related compound, 2,2'-[butane-1,4-diylbis(oxy)]dibenzaldehyde, revealed a molecular structure lying on a crystallographic inversion center. nih.gov A similar analysis for this compound would elucidate its unique spatial configuration.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a theoretical framework to investigate molecular properties, complementing experimental data. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the geometric, electronic, and spectroscopic properties of molecules.

No specific DFT studies on this compound are currently available in the reviewed literature. However, DFT calculations are a powerful tool for exploring such systems. arxiv.org A typical DFT study on this molecule would begin with a geometry optimization to find the lowest energy conformation. This would provide theoretical values for bond lengths, bond angles, and dihedral angles, which could be compared with potential future experimental data from X-ray crystallography.

Furthermore, DFT calculations can be used to predict various molecular properties:

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of chemical stability. mdpi.com

Spectroscopic Properties: Theoretical IR spectra can be calculated and compared with experimental results to aid in the assignment of vibrational bands.

Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its interaction with other chemical species. mdpi.com

These computational investigations would offer a detailed molecular-level understanding of the structure and reactivity of this compound.

Molecular Dynamics Simulations (Implicit Consideration)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique can provide insights into the conformational flexibility and dynamic behavior of molecules. For this compound, an MD simulation would be particularly useful for exploring the conformational landscape of the sec-butoxy group. nih.gov

The sec-butyl group has a chiral center and several rotatable bonds, leading to multiple possible conformations. MD simulations can reveal the preferred orientations of this group relative to the aromatic ring and the aldehyde functionality. This information is crucial for understanding how the molecule interacts with its environment, such as in a solvent or at the active site of an enzyme.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would involve the following steps:

System Setup: A molecule of this compound would be placed in a simulation box filled with solvent molecules.

Energy Minimization: The initial geometry of the system would be optimized to remove any unfavorable steric clashes.

Equilibration: The system would be gradually heated and pressurized to the desired temperature and pressure to reach a stable state.

Production Run: The simulation would be run for a specific period, during which the trajectories of all atoms are recorded.

Analysis of the resulting trajectories can provide information on:

Conformational Preferences: The most stable conformations of the sec-butoxy group.

Dihedral Angle Distributions: The range of rotation around the C-O and C-C bonds of the sec-butoxy group.

Solvation Structure: The arrangement of solvent molecules around the solute.

This understanding of the dynamic behavior of this compound is important for interpreting its spectroscopic properties and predicting its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a physical property. researchgate.net While no specific QSAR models for this compound are reported, the extensive research on the toxicity of aromatic aldehydes to aquatic organisms, such as the ciliate Tetrahymena pyriformis, provides a strong foundation for how such a model could be developed. nih.govtandfonline.com

A QSAR study for a series of alkoxybenzaldehydes, including this compound, would typically involve the following steps:

Data Set Collection: A dataset of compounds with known biological activity (e.g., toxicity) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (log Kow). This is a key parameter in predicting aquatic toxicity. researchgate.net

Electronic Descriptors: These can include HOMO and LUMO energies, dipole moment, and atomic charges, which describe the electronic nature of the molecule. tandfonline.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Quantum Topological Molecular Similarity (QTMS) Descriptors: These have been shown to be effective in modeling the toxicity of aldehydes. nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.net

Model Validation: The predictive power of the model is assessed using statistical techniques such as cross-validation and external validation with a separate test set of compounds. nih.gov

For this compound, its hydrophobicity (log Kow) would be a critical descriptor in a QSAR model for aquatic toxicity. The electronic influence of the sec-butoxy group, captured by electronic descriptors, would also be expected to contribute to the model. tandfonline.com The development of a robust QSAR model would enable the prediction of the toxicity of new or untested alkoxybenzaldehydes, thereby reducing the need for extensive experimental testing.

Table 2: Key Molecular Descriptors in QSAR Modeling of Aromatic Aldehydes This table is for illustrative purposes and lists descriptors commonly used in QSAR studies of aromatic aldehydes.

| Descriptor Type | Example Descriptors | Relevance to this compound |

|---|---|---|

| Hydrophobicity | log Kow | Crucial for predicting partitioning into biological membranes. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Describes the molecule's reactivity and potential for electronic interactions. |

| Topological | Molecular Connectivity Indices | Quantifies molecular size, shape, and branching of the sec-butoxy group. |

| Quantum Chemical | QTMS descriptors | Provides a detailed description of the electronic structure. |

V. Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The traditional synthesis of 2-sec-butoxybenzaldehyde, typically achieved via the Williamson ether synthesis from 2-hydroxybenzaldehyde (salicylaldehyde) and a sec-butyl halide, is effective but relies on classical methods. libretexts.org Future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic routes.

Emerging trends in organic synthesis suggest several promising avenues. Photocatalysis, for instance, offers a green alternative for the production of aromatic aldehydes from corresponding alcohol precursors or mandelic acid derivatives using solar energy. rsc.orgresearchgate.net Another area of intense interest is the use of biomass as a feedstock. Lignin (B12514952), a complex polymer rich in aromatic structures, can be catalytically depolymerized and subsequently converted into valuable aromatic aldehydes through processes like ozonolysis, presenting a renewable route that avoids petrochemical dependence. researchgate.netnih.gov

Furthermore, advancements in catalytic oxidation reactions could lead to novel pathways. For example, the use of nitrogen dioxide gas has been shown to quantitatively oxidize benzylic alcohols to aromatic aldehydes in a process that generates nitric acid as the only byproduct, thus minimizing waste. nih.gov The exploration of biocatalysis, using whole-cell systems or isolated enzymes, could provide highly selective and environmentally benign routes to this compound and its derivatives under mild reaction conditions. nih.govresearchgate.net

| Synthetic Approach | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Photocatalysis | Uses light energy (e.g., solar) to drive reactions. rsc.org | Sustainable, energy-efficient, mild reaction conditions. | Development of efficient catalysts (e.g., Co(ii)/C3N4) for selective oxidation. rsc.org |

| Biomass Conversion | Utilizes renewable feedstocks like lignin. researchgate.netnih.gov | Reduces reliance on fossil fuels, potential for valorizing waste streams. | Optimizing catalytic fractionation and selective oxidation processes (e.g., ozonolysis). researchgate.netnih.gov |

| Waste-Free Oxidation | Employs reagents like gaseous NO2 that are converted into useful byproducts. nih.gov | High atom economy, minimal hazardous waste generation. | Adapting gas-liquid/gas-solid phase reactions for alkoxy-substituted benzyl (B1604629) alcohols. nih.gov |

| Biocatalysis | Employs enzymes or whole-cell systems for chemical transformations. nih.govresearchgate.net | High selectivity (enantio- and regioselectivity), mild conditions, biodegradable catalysts. rsc.org | Enzyme discovery and engineering for targeted synthesis of alkoxybenzaldehydes. |

Design of Advanced Functional Materials

The inherent structure of this compound makes it an attractive building block for advanced functional materials. Its known use in specialty polymers, where it contributes to enhanced flexibility and durability, serves as a foundation for future exploration. semanticscholar.org

A significant area of potential lies in its use as a precursor for Schiff base ligands. The aldehyde group can readily condense with primary amines to form imines (C=N), and when reacted with diamines, it can produce macrocyclic ligands capable of coordinating with various metal ions. masterorganicchemistry.comlearncbse.in The presence of the bulky sec-butoxy group can influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalysts, sensors, or molecular magnets. For example, derivatives of 2,3-dihydroxybenzaldehyde (B126233) have been used to synthesize precursors for Salen-type complexes, which have broad applications in materials science. peerj.com

Future research could focus on systematically varying the amine component in Schiff base reactions with this compound to create a library of ligands. The resulting metal complexes could be investigated for applications in areas such as:

Homogeneous Catalysis: Where the steric bulk of the sec-butoxy group could create a specific chiral environment around the metal center, enabling stereoselective transformations.

Chemical Sensing: Where the coordination of specific analytes to the metal center could induce a measurable optical or electronic response, modulated by the ligand framework.

Polymer Science: The incorporation of this compound-derived units into polymer backbones could be used to fine-tune properties such as thermal stability, solubility, and mechanical strength. semanticscholar.org

| Material Type | Role of this compound | Potential Functional Properties | Emerging Application Area |

|---|---|---|---|

| Specialty Polymers | Monomer or additive. semanticscholar.org | Enhanced flexibility, durability, and thermal stability. semanticscholar.org | High-performance plastics, advanced coatings. |

| Schiff Base Metal Complexes | Ligand precursor. masterorganicchemistry.comlearncbse.in | Catalytic activity, selective binding, unique magnetic/optical properties. | Asymmetric catalysis, chemical sensors, molecular electronics. |

| Macrocyclic Compounds | Key building block for macrocycle synthesis. learncbse.in | Host-guest chemistry, ion transport, enzyme mimics. | Supramolecular chemistry, drug delivery systems. |

| Functional Dyes | Chromophore precursor. | Environmentally sensitive fluorescence (solvatochromism), aggregation-induced emission. | Bio-imaging, organic light-emitting diodes (OLEDs). |

Deeper Mechanistic Understanding of Complex Reactions

A deeper, quantitative understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new transformations. The reactivity of the aldehyde is governed by a delicate interplay of steric and electronic effects imparted by the ortho-sec-butoxy group. nih.govpeerj.com This bulky substituent can hinder the approach of nucleophiles to the carbonyl carbon, potentially lowering reaction rates compared to less substituted benzaldehydes like p-tolualdehyde or p-nitrobenzaldehyde. nih.govpeerj.com

Future research should employ a combination of experimental kinetics, spectroscopic analysis, and computational chemistry to unravel these mechanistic details.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model transition states, calculate activation energy barriers, and predict the outcomes of reactions. researchgate.netuokerbala.edu.iq Such studies could clarify how the sec-butoxy group influences the stereoselectivity of nucleophilic additions or the stability of intermediates in Schiff base formation. nih.govuokerbala.edu.iq For example, computational studies on the reduction of substituted benzaldehydes have shown that ortho-disubstitution can significantly impact reactivity and selectivity. nih.gov

Kinetic Studies: Detailed kinetic modeling, as has been applied to the Williamson ether synthesis, can help identify reaction networks, quantify the rates of competing pathways (e.g., O-alkylation vs. C-alkylation), and determine the impact of solvents and other reaction conditions on selectivity. rsc.orgnih.gov

Spectroscopic Analysis: In-situ monitoring of reactions using techniques like NMR or IR spectroscopy can provide real-time information on the formation of intermediates and products, offering valuable data for validating proposed mechanisms.

| Reaction Type | Key Mechanistic Question | Proposed Research Approach | Potential Impact |

|---|---|---|---|

| Williamson Ether Synthesis | What factors control the regioselectivity (O- vs. C-alkylation) in the synthesis of this compound? rsc.orgnih.gov | Kinetic modeling combined with quantum mechanical calculations of transition states. nih.gov | Improved yield and purity in the synthesis of the target compound. |

| Schiff Base Formation | How does the steric bulk of the ortho-sec-butoxy group affect the rate-determining dehydration step? uokerbala.edu.iqquora.com | DFT studies of the carbinolamine intermediate and dehydration transition state; pH-rate profile analysis. libretexts.orguokerbala.edu.iq | Rational design of ligands and optimization of condensation reaction conditions. |

| Nucleophilic Addition | How does the electronic donating nature of the alkoxy group compete with its steric hindrance to influence carbonyl reactivity? peerj.combohrium.com | Structure-reactivity relationship studies using a series of alkoxybenzaldehydes; computational analysis of electrostatic potentials. nih.gov | Predictive models for the reactivity of this compound with various nucleophiles. |

| Oxidation/Reduction | Can reaction conditions be tuned to achieve selective oxidation of the aldehyde without affecting the ether linkage, or selective reduction? | Cyclic voltammetry; mechanistic studies with specific oxidizing/reducing agents (e.g., metal-peroxo complexes). | Development of selective transformations to produce 2-sec-butoxybenzoic acid or 2-sec-butoxybenzyl alcohol. |

Bio-Inspired Applications and Green Chemistry Approaches

Aligning chemical synthesis with the principles of green chemistry is a major trend that will shape future research on this compound. This involves developing processes that reduce waste, use renewable resources, and operate under milder, safer conditions. uokerbala.edu.iq

Bio-inspired approaches are central to this effort. Biocatalysis, the use of enzymes to perform chemical reactions, offers unparalleled selectivity and operates in aqueous media at ambient temperatures. researchgate.netrsc.org Future work could focus on identifying or engineering enzymes, such as alcohol dehydrogenases or Baeyer-Villiger monooxygenases, for the synthesis or selective modification of this compound. This could enable the production of high-purity, chiral derivatives that are difficult to access through traditional synthetic chemistry. nih.gov

The broader principles of green chemistry are also highly relevant. This includes the aforementioned development of synthetic routes from biomass and the use of photocatalysis. rsc.orgresearchgate.net Another green methodology is the use of benign solvents or even solvent-free reaction conditions. For example, bioreductions of aromatic aldehydes have been successfully carried out in aqueous suspensions using plant extracts, such as from Aloe vera, sometimes enhanced by microwave irradiation to shorten reaction times. uokerbala.edu.iq Adopting these strategies for this compound would not only reduce the environmental impact of its production but could also open up new applications in fields like fragrance or biocompatible materials, where residual toxic chemicals are a major concern. semanticscholar.org

| Strategy | Description | Key Advantages | Future Research Goal |

|---|---|---|---|

| Enzymatic Synthesis | Use of isolated enzymes or whole-cell systems to catalyze reactions. researchgate.net | High chemo-, regio-, and stereoselectivity; mild conditions; reduced byproducts. rsc.org | Screening for and engineering enzymes for the selective synthesis of chiral this compound derivatives. |

| Renewable Feedstocks | Synthesis from biomass-derived platform chemicals instead of petroleum. researchgate.netnih.gov | Sustainability, reduced carbon footprint, valorization of agricultural waste. | Developing efficient catalytic pathways from lignin or other biopolymers to alkoxy-substituted aromatics. nih.gov |

| Photocatalytic Routes | Using light to drive chemical transformations, often with semiconductor catalysts. rsc.org | Use of renewable solar energy, ambient temperature and pressure operations. | Designing catalysts for the selective oxidation of 2-sec-butoxybenzyl alcohol to the aldehyde. |

| Aqueous/Solvent-Free Media | Replacing volatile organic solvents with water or eliminating solvents entirely. uokerbala.edu.iq | Enhanced safety, reduced environmental pollution, simplified product purification. | Adapting key reactions like condensation or reduction to aqueous or solid-state conditions. uokerbala.edu.iq |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-sec-butoxybenzaldehyde, and how should reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of salicylaldehyde derivatives with sec-butoxy groups under controlled conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalysts like K₂CO₃. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. Structural confirmation requires NMR (¹H/¹³C) and FT-IR to validate the aldehyde moiety and sec-butoxy linkage .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).

- ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton; δ 1.0–1.5 ppm for sec-butyl methyl groups).

- Mass spectrometry (MS) for molecular ion confirmation (expected m/z ≈ 192.2).

Cross-reference data with literature or computational predictions (e.g., PubChem) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. Spill management requires inert absorbents (e.g., vermiculite) and proper disposal per local regulations. Emergency eye washes and safety showers must be accessible. Document all incidents in lab notebooks for protocol refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR peaks may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Repeating experiments under anhydrous conditions.

- Using 2D NMR (COSY, HSQC) to confirm connectivity.

- Comparing experimental data with computational simulations (e.g., Gaussian software for IR predictions).

Publish raw data in supplementary materials to enable peer validation .

Q. What experimental design principles improve the reproducibility of this compound-based reactions?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize variables (e.g., molar ratios, temperature gradients). Use control batches to isolate variable impacts. Document all parameters (e.g., stirring rate, humidity) in lab notebooks. Validate reproducibility via triplicate runs and statistical analysis (e.g., ANOVA for yield comparisons). Share protocols in open-access repositories to enhance transparency .

Q. How should researchers analyze conflicting bioactivity data for this compound in pharmacological studies?

- Methodological Answer : Address variability by:

- Standardizing assay conditions (cell lines, incubation times).

- Including positive/negative controls in each experiment.

- Applying regression models to dose-response curves.

Use systematic reviews to contextualize findings against prior studies, noting limitations like solvent interference (e.g., DMSO cytotoxicity) .

Q. What ethical and documentation practices are essential when publishing this compound research?

- Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail inclusion. Disclose conflicts of interest and funding sources. Provide raw data (spectra, chromatograms) in supplementary files with metadata. Use citation managers (e.g., Zotero) to ensure accurate referencing and avoid plagiarism .

Data Management & Reporting

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound synthesis?

- Methodological Answer : Calculate standard deviations and confidence intervals (95%) for triplicate runs. Use t-tests to compare yields under different conditions. Report uncertainties in measurements (e.g., ±0.5% for HPLC purity). Visualize trends with box plots or scatter diagrams. Discuss outliers in the context of experimental error .

Q. How can researchers ensure data integrity when collaborating on this compound projects?

- Methodological Answer : Implement version-controlled electronic lab notebooks (e.g., LabArchives) with timestamps. Use checksums for data files to detect tampering. Regularly audit datasets against lab notebooks. For multi-institutional studies, define data ownership and sharing agreements upfront .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.